Enhanced Lipophilicity Compared to Unsubstituted 4-(Chloromethyl)pyridine Hydrochloride
The introduction of the 2-isopropoxy group profoundly shifts the compound's lipophilicity relative to the parent 4-(chloromethyl)pyridine hydrochloride. The target compound demonstrates a calculated LogP (XLogP3) of ~2.9, whereas the unsubstituted analog has a LogP of ~1.1. This quantifiable increase in hydrophobicity is critical for partitioning behavior in aqueous-organic biphasic nucleophilic substitutions, where the target compound preferentially resides in the organic layer, enabling higher reaction efficiency and simpler purification compared to the water-soluble parent (750 g/L at 20°C) .
| Evidence Dimension | Lipophilicity (Computed LogP) and Water Solubility |
|---|---|
| Target Compound Data | Computed LogP ~2.9; Predicted low water solubility as free base/hydrochloride salt. |
| Comparator Or Baseline | 4-(Chloromethyl)pyridine hydrochloride: LogP ~1.1; Water solubility 750 g/L at 20°C . |
| Quantified Difference | LogP difference: >1.8 log units (approx. 63-fold increase in octanol/water partition coefficient). Solubility contrast: >500-fold predicted difference in water concentration. |
| Conditions | Computational prediction (XLogP3) and experimental literature value for comparator solubility. |
Why This Matters
This difference directly impacts procurement decisions for chemists performing biphasic reactions, as the higher LogP of the target compound ensures greater retention in the organic layer, minimizing hydrolysis and improving yields during aqueous workup compared to the water-soluble analog.
